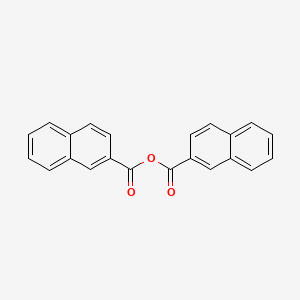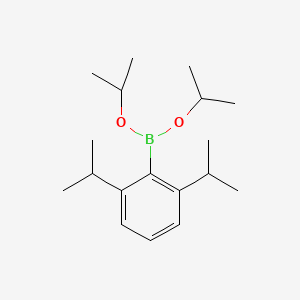
Diisopropyl (2,6-diisopropylphenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl (2,6-diisopropylphenyl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl (2,6-diisopropylphenyl)boronate can be synthesized through the reaction of 2,6-diisopropylphenylboronic acid with diisopropyl borate under an inert atmosphere. The reaction typically requires a catalyst such as palladium and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl (2,6-diisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions include various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry
Diisopropyl (2,6-diisopropylphenyl)boronate is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules and natural products .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of diisopropyl (2,6-diisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organic halide or triflate substrate .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid
- 2,6-Diisopropylphenylboronic Acid
- Diisopropylborane
Uniqueness
Diisopropyl (2,6-diisopropylphenyl)boronate is unique due to its enhanced stability and reactivity compared to other boron reagents. The presence of the bulky 2,6-diisopropylphenyl group provides steric protection, reducing side reactions and increasing the efficiency of the coupling process .
Propiedades
Fórmula molecular |
C18H31BO2 |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
[2,6-di(propan-2-yl)phenyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C18H31BO2/c1-12(2)16-10-9-11-17(13(3)4)18(16)19(20-14(5)6)21-15(7)8/h9-15H,1-8H3 |
Clave InChI |
XUQAOLYUIIJVFG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1C(C)C)C(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



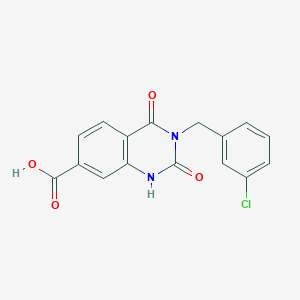
![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
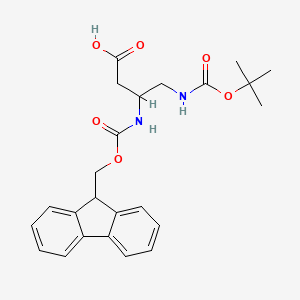

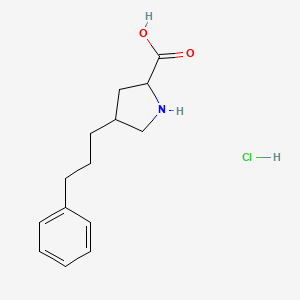
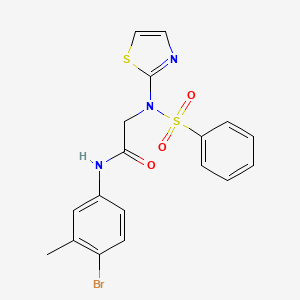
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
